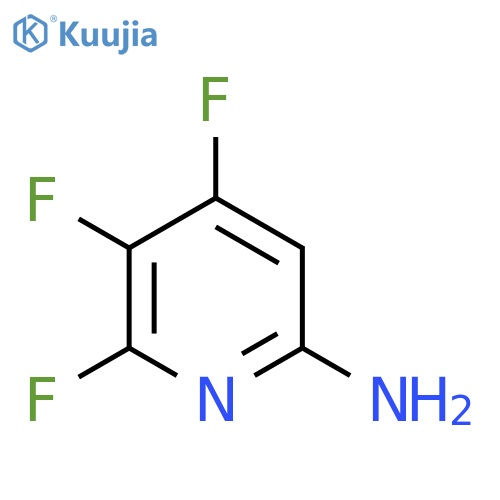Cas no 1805509-87-8 (4,5,6-Trifluoropyridin-2-amine)

4,5,6-Trifluoropyridin-2-amine 化学的及び物理的性質
名前と識別子
-
- 4,5,6-trifluoropyridin-2-amine
- 6-Amino-2,3,4-trifluoropyridine
- 4,5,6-Trifluoropyridin-2-amine
-
- インチ: 1S/C5H3F3N2/c6-2-1-3(9)10-5(8)4(2)7/h1H,(H2,9,10)
- InChIKey: AOHXVGWZSQGDGX-UHFFFAOYSA-N
- ほほえんだ: FC1C(=C(N=C(C=1)N)F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 122
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 38.9
4,5,6-Trifluoropyridin-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029014376-250mg |
6-Amino-2,3,4-trifluoropyridine |
1805509-87-8 | 95% | 250mg |
$1,038.80 | 2022-04-01 | |
| Alichem | A029014376-1g |
6-Amino-2,3,4-trifluoropyridine |
1805509-87-8 | 95% | 1g |
$3,126.60 | 2022-04-01 |
4,5,6-Trifluoropyridin-2-amine 関連文献
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
9. Book reviews
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
4,5,6-Trifluoropyridin-2-amineに関する追加情報
4,5,6-Trifluoropyridin-2-amine (CAS No. 1805509-87-8): A Comprehensive Overview
4,5,6-Trifluoropyridin-2-amine (CAS No. 1805509-87-8) is a versatile and highly functionalized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique trifluoromethylated pyridine core and an amino group, offers a robust platform for the development of novel therapeutic agents and advanced materials.
The trifluoromethyl group in 4,5,6-Trifluoropyridin-2-amine imparts several advantageous properties to the molecule. Fluorine atoms are known for their strong electron-withdrawing effect, which can significantly influence the electronic structure and reactivity of the molecule. This makes 4,5,6-Trifluoropyridin-2-amine an excellent starting material for the synthesis of compounds with enhanced metabolic stability and improved pharmacokinetic profiles.
Recent studies have highlighted the potential of 4,5,6-Trifluoropyridin-2-amine in various therapeutic areas. For instance, a 2023 publication in the Journal of Medicinal Chemistry reported the use of 4,5,6-Trifluoropyridin-2-amine as a key intermediate in the synthesis of a novel class of antiviral agents. These agents demonstrated potent activity against a range of viral pathogens, including influenza and coronaviruses. The trifluoromethylated pyridine core was found to enhance the binding affinity of these compounds to their target proteins, thereby improving their therapeutic efficacy.
In addition to its applications in antiviral research, 4,5,6-Trifluoropyridin-2-amine has also shown promise in the development of anticancer drugs. A 2022 study published in Cancer Research described the synthesis and evaluation of a series of 4,5,6-trifluoropyridine-based derivatives as potential inhibitors of specific kinases involved in cancer progression. The results indicated that these derivatives exhibited selective inhibition of target kinases and demonstrated significant antiproliferative activity against various cancer cell lines.
The synthetic versatility of 4,5,6-Trifluoropyridin-2-amine is another key factor contributing to its widespread use in chemical research. The amino group provides a reactive site for further functionalization through various chemical reactions such as acylation, alkylation, and coupling reactions with other functional groups. This flexibility allows researchers to tailor the properties of the final product to meet specific therapeutic or material requirements.
From a synthetic chemistry perspective, the preparation of 4,5,6-Trifluoropyridin-2-amine involves several well-established methodologies. One common approach involves the reaction of 4,5-dichloro-6-fluoropyridin-2(1H)-one with ammonia or an amine derivative under appropriate conditions. This method has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.
The physical and chemical properties of 4,5,6-Trifluoropyridin-2-amine have been extensively characterized. It is a white crystalline solid with a melting point ranging from 110 to 113°C. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various chemical reactions and biological assays.
In conclusion, 4,5,6-Trifluoropyridin-2-amine (CAS No. 1805509-87-8) is a highly valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique trifluoromethylated pyridine core and amino group provide a versatile platform for the development of novel therapeutic agents with improved properties. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.
1805509-87-8 (4,5,6-Trifluoropyridin-2-amine) 関連製品
- 1795435-05-0(3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea)
- 1785387-18-9(1H-1,2,3-Triazole-4-methanol, α-(2-aminoethyl)-1-ethyl-)
- 922702-37-2(4-chloro-N-4-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide)
- 1806883-98-6(5-(Difluoromethyl)-3-fluoro-2-nitropyridine-4-carboxaldehyde)
- 1246817-81-1(Pyrazinamide-15N,d3)
- 2228135-87-1(2-(5-bromo-2-chloropyridin-3-yl)ethyl(methyl)amine)
- 1086379-95-4(2-(furan-2-yl)pyridine-4-carboxylic acid)
- 2697176-73-9(2-(dihydroxyboranyl)-5-phenylbenzoic acid)
- 256386-88-6(Ethanethioic acid, amino-, S-(phenylmethyl) ester, hydrochloride)
- 1189996-57-3(2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide)




